molecular formula C8H11BrN2O2 B15115831 Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B15115831
M. Wt: 247.09 g/mol
InChI Key: BWRLHBUPDPHAQT-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of ethyl 5-methyl-1H-pyrazole-4-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and aldehydes.

Scientific Research Applications

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a bromomethyl group and an ester group provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁BrN₂O₂, with a molecular weight of approximately 247.09 g/mol. The compound features a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group attached to the carboxylic acid at the 4-position. This unique substitution pattern contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound has shown promise in preliminary studies for its ability to inhibit various bacterial strains, although specific data on its efficacy against pathogens such as Mycobacterium tuberculosis remains limited .

Antiviral Properties

Similar pyrazole derivatives have been studied for their antiviral activities. For instance, modifications in the pyrazole structure have led to compounds that effectively inhibit viral replication. This compound's structural features suggest it may also possess antiviral potential, warranting further investigation into its mechanism of action against viral targets .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The incorporation of a carboxylic acid group in this compound may enhance its bioactivity by facilitating interactions with inflammatory pathways. Studies on related compounds indicate that modifications at the pyrazole ring can lead to varying degrees of anti-inflammatory effects, highlighting the importance of structural optimization .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals that:

Compound NameMolecular FormulaUnique Features
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₉N₃O₂Contains an amino group instead of bromomethyl
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylateC₇H₉BrN₂O₂Bromine at the 4-position instead of the 5-position
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylateC₇H₉BrN₃O₂Amino group at the 5-position; bromine at the 4-position

The unique substitution pattern of this compound may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored various synthetic methods for producing this compound with high yields. These methods not only facilitate efficient synthesis but also allow for further functionalization, enhancing its potential therapeutic applications .

In a notable study, related pyrazole derivatives demonstrated enhanced potencies against M. tuberculosis, indicating that structural modifications can significantly impact biological efficacy. The results showed that certain analogues were more effective than their parent compounds in both aerobic and anaerobic conditions, suggesting a promising avenue for developing new antimycobacterial agents .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3

InChI Key

BWRLHBUPDPHAQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CBr

Origin of Product

United States

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